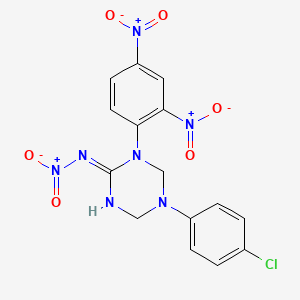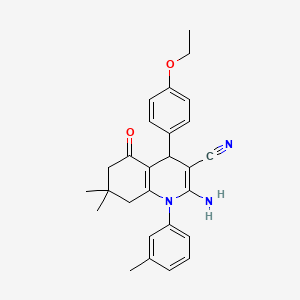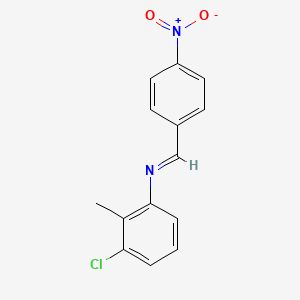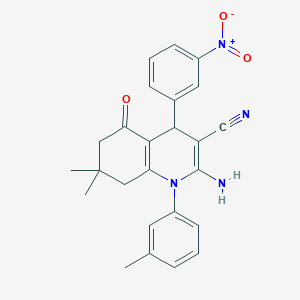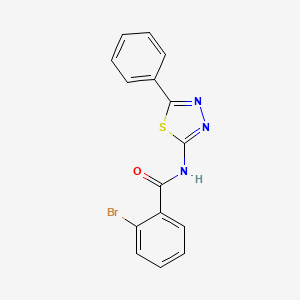
2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention due to their diverse biological properties .
- These compounds exhibit anthelmintic, antiarthropodal, antimicrobial, fungicidal, and pharmaceutical activities, making them intriguing subjects in medicinal chemistry.
2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: C7H6BrNO
.Preparation Methods
- The synthetic route for this compound involves several steps:
- Start with N-(4-nitrophenyl)acetohydrazonoyl bromide (a useful precursor) and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .
- React the latter compound with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives .
Chemical Reactions Analysis
2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: can undergo various reactions:
Scientific Research Applications
- This compound finds applications in:
Chemistry: As a building block for other molecules.
Biology: Investigating its effects on biological systems.
Medicine: Potential antimicrobial properties.
Industry: Synthesis of related compounds .
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, it’s essential to highlight its uniqueness within the 1,3,4-thiadiazole family.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C15H10BrN3OS |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
InChI Key |
VIVFBUNXCPHADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11540247.png)
![methyl 4-({[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11540253.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540265.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11540266.png)
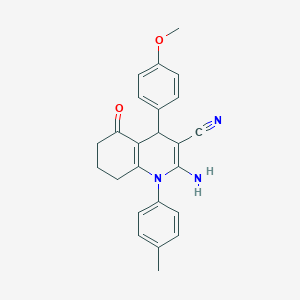
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)
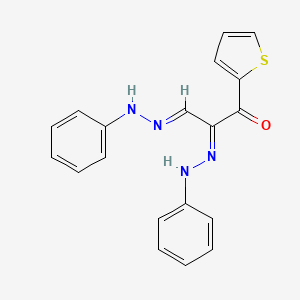
![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
